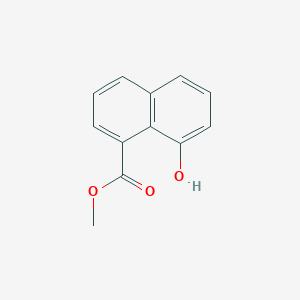

Methyl 8-hydroxy-1-naphthoate

Übersicht

Beschreibung

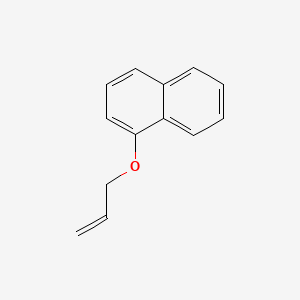

Methyl 8-hydroxy-1-naphthoate is an organic compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . It is a derivative of naphthalene, characterized by a hydroxyl group at the 8th position and a methyl ester group at the 1st position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .

Wissenschaftliche Forschungsanwendungen

Methyl 8-hydroxy-1-naphthoate has several applications in scientific research:

Safety and Hazards

Wirkmechanismus

Target of Action

Methyl 8-hydroxy-1-naphthoate primarily targets macrophages , a type of white blood cell that plays a crucial role in inflammation . It interacts with key proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) , which are involved in the production of inflammatory mediators .

Mode of Action

This compound inhibits the lipopolysaccharide (LPS)-induced inflammatory response in macrophages . It suppresses the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the protein expression of iNOS and COX-2 . It also inhibits the mRNA expression of iNOS, COX-2, IL-1β, and IL-6 .

Biochemical Pathways

This compound affects the NF-κB and MAPKs signaling pathways . It inhibits LPS-induced increases in NF-κB DNA-binding activity and NF-κB transcriptional activity, as well as IκB-α degradation and NF-κB translocation . It also decreases the activation of p38 MAPK and c-Jun N-terminal kinases (JNK) induced by LPS .

Pharmacokinetics

Itsmolecular weight is 202.21 , which suggests it may have good bioavailability as compounds with a molecular weight less than 500 are generally well-absorbed.

Result of Action

The result of this compound’s action is the suppression of the inflammatory response in macrophages . By inhibiting the release of inflammatory mediators and the expression of key proteins, it helps to control inflammation .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. It’s worth noting that the compound is stored at room temperature under nitrogen , suggesting that it may be sensitive to oxidation.

Biochemische Analyse

Biochemical Properties

Methyl 8-hydroxy-1-naphthoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammatory responses . The compound inhibits the activity of these enzymes, thereby reducing the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins. Additionally, this compound interacts with nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of various inflammatory genes . By inhibiting NF-κB activation, the compound exerts anti-inflammatory effects.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In macrophages, the compound has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response by inhibiting the NF-κB, JNK, and p38 MAPK pathways . This results in decreased production of inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-6 (IL-6). Furthermore, this compound affects gene expression by downregulating the mRNA levels of iNOS and COX-2 . These cellular effects highlight the compound’s potential as an anti-inflammatory agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with key biomolecules and enzymes. The compound binds to the active sites of COX-2 and iNOS, inhibiting their catalytic activities . This binding prevents the conversion of arachidonic acid to prostaglandins by COX-2 and the production of nitric oxide by iNOS. Additionally, this compound inhibits the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent gene transcription . These molecular interactions contribute to the compound’s anti-inflammatory properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard storage conditions, with a melting point of 59-62°C and a boiling point of 368.5±15.0°C at 760 mmHg . Over time, this compound maintains its inhibitory effects on COX-2 and iNOS, as well as its ability to suppress NF-κB activation . Long-term studies have shown that the compound does not degrade significantly, ensuring consistent biological activity in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound effectively reduces inflammation without causing significant adverse effects . At high doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications to minimize potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid . These metabolic processes enhance the compound’s solubility and facilitate its excretion from the body. Additionally, this compound affects metabolic flux by modulating the activity of key enzymes involved in inflammatory pathways, such as COX-2 and iNOS .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and localization . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biological effects . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and the nucleus, where it interacts with target enzymes and transcription factors . Post-translational modifications, such as phosphorylation, may influence the compound’s localization and activity. Additionally, this compound may be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals . These subcellular interactions contribute to the compound’s overall biochemical effects.

Vorbereitungsmethoden

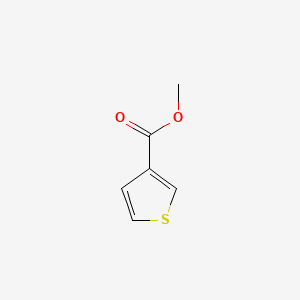

Synthetic Routes and Reaction Conditions: Methyl 8-hydroxy-1-naphthoate can be synthesized through the esterification of 8-hydroxy-1-naphthoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants to achieve the desired esterification.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 8-hydroxy-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of 8-hydroxy-1-naphthylmethanol.

Substitution: Formation of various ethers and esters depending on the substituents used.

Vergleich Mit ähnlichen Verbindungen

Methyl 1-hydroxy-2-naphthoate: Similar structure but with the hydroxyl group at the 1st position.

Methyl 3-hydroxy-2-naphthoate: Hydroxyl group at the 3rd position.

Methyl 2-naphthoate: Lacks the hydroxyl group.

Uniqueness: Methyl 8-hydroxy-1-naphthoate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers . This uniqueness makes it valuable in targeted research applications and potential therapeutic uses.

Eigenschaften

IUPAC Name |

methyl 8-hydroxynaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)9-6-2-4-8-5-3-7-10(13)11(8)9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSFFPEOQMHEQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346015 | |

| Record name | Methyl 8-hydroxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5247-86-9 | |

| Record name | 1-Naphthalenecarboxylic acid, 8-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5247-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 8-hydroxy-1-naphthoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

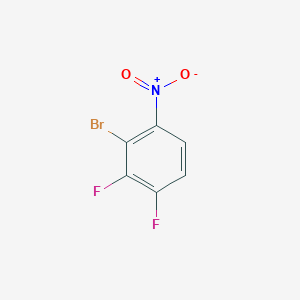

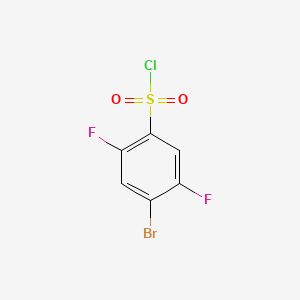

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)

![5-[(3-Methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylamine](/img/structure/B1268361.png)

![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)

![3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268377.png)